1-Formyl-4-methylpiperazine 1-Formyl-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 7556-55-0
VCID: VC2344195
InChI: InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3
SMILES: CN1CCN(CC1)C=O
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

1-Formyl-4-methylpiperazine

CAS No.: 7556-55-0

Cat. No.: VC2344195

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

1-Formyl-4-methylpiperazine - 7556-55-0

Specification

CAS No. 7556-55-0
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 4-methylpiperazine-1-carbaldehyde
Standard InChI InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3
Standard InChI Key JQTMGOLZSBTZMS-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C=O
Canonical SMILES CN1CCN(CC1)C=O

Introduction

Chemical Identity and Structure

1-Formyl-4-methylpiperazine is a heterocyclic organic compound containing a piperazine ring with two differentially functionalized nitrogen atoms. The compound features a six-membered ring with two nitrogen atoms at positions 1 and 4, where position 1 carries a formyl (aldehyde) group and position 4 bears a methyl substituent.

Basic Chemical Information

The compound is identified by several key parameters that establish its unique chemical identity:

ParameterValue
CAS Registry Number7556-55-0
Molecular FormulaC6H12N2O
Molecular Weight128.17-128.18 g/mol
IUPAC Name4-methylpiperazine-1-carbaldehyde
MDL NumberMFCD00085930
InChIKeyJQTMGOLZSBTZMS-UHFFFAOYSA-N
PubChem CID3269221
ChEBICHEBI:44477

This organic compound is also known by several synonyms including N-methyl-N'-formylpiperazine, 4-methylpiperazin-1-yl methanone, and 4-methyl-1-piperazinyl-methanone .

Structural Representations

The molecular structure can be represented in multiple chemical notations:

Notation TypeRepresentation
SMILESCN1CCN(CC1)C=O
InChIInChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3

The structure consists of a piperazine ring with two nitrogen atoms in a six-membered ring. The nitrogen at position 1 is connected to a formyl group (C=O), while the nitrogen at position 4 is bonded to a methyl group (CH3) .

Physical Properties

1-Formyl-4-methylpiperazine possesses specific physical characteristics that determine its behavior under various conditions, which are essential for its handling, storage, and application in synthesis processes.

Thermodynamic and Physical Constants

PropertyValue
Boiling Point236-238°C
Density1.113±0.06 g/cm³ (Predicted)
Refractive Index1.4910
Flash Point>110°C (230°F)
pKa6.74±0.10 (Predicted)
BRN113020

These properties indicate that 1-Formyl-4-methylpiperazine is a stable compound with a relatively high boiling point, suggesting strong intermolecular forces likely due to the polar formyl group .

Spectroscopic Properties

Mass spectrometry coupled with ion mobility spectrometry provides valuable collision cross-section (CCS) data for this compound, which aids in its analytical identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+129.10224127.5
[M+Na]+151.08418138.8
[M+NH4]+146.12878135.5
[M+K]+167.05812133.0
[M-H]-127.08768128.0
[M+Na-2H]-149.06963132.5
[M]+128.09441129.0
[M]-128.09551129.0

These collision cross-section values are particularly significant for analytical chemistry applications, providing a fingerprint for compound identification in complex mixtures .

Synthesis Methods

The synthesis of 1-Formyl-4-methylpiperazine can proceed through several routes, with significant industrial and laboratory applications.

Synthesis via 1-Chloroformyl-4-methylpiperazine

A key precursor in the synthesis of 1-Formyl-4-methylpiperazine is 1-chloroformyl-4-methylpiperazine hydrochloride. According to patent literature, this precursor can be synthesized by reacting N-methylpiperazine with bis(trichloromethyl) carbonate in an organic solvent:

"The chemical synthesis process of 1-chloroformyl-4-methylpiperazine hydrochloride is characterized in that with N-methyl piperazine and bis(trichloromethyl) carbonic ethers being the raw material reacts and gets in organic solvent, its molar ratio is N-methyl piperazine: bis(trichloromethyl) carbonic ether is 1: 0.30~1.0" .

The reaction typically occurs at temperatures between 15-150°C with reaction times of 1-10 hours. Various organic solvents can be employed, including benzene, toluene, xylene, chlorobenzene, dichlorobenzene, hexane, cyclohexane, ether, diisopropyl ether, dibutyl ether, dioxane, tetrahydrofuran, ethyl acetate, methylene chloride, chloroform, and ethylene dichloride .

Derivative Synthesis Applications

1-Formyl-4-methylpiperazine serves as an important intermediate in the synthesis of more complex molecules. One such application is in the production of di(4-methylpiperazin-1-yl) methanone, where 1-chloroformyl-4-methylpiperazine hydrochloride reacts with N-methylpiperazine:

"Step 1, dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent, adding triethylamine, slowly adding N-methylpiperazine, and reacting completely to obtain a reaction solution" .

This synthetic process typically employs tetrahydrofuran, dichloromethane, or acetonitrile as solvents, with the organic solvent volume typically 4-6 times the weight of the 1-chloroformyl-4-methylpiperazine hydrochloride .

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